Litoxetine

Übersicht

Beschreibung

Litoxetine is a compound that was initially developed as an antidepressant in the early 1990s. It acts as a potent serotonin reuptake inhibitor and a modest 5-HT3 receptor antagonist . Although it was never marketed for depression, it has shown promise in treating urinary incontinence .

Analyse Chemischer Reaktionen

Litoxetine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its activity.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Treatment of Urinary Incontinence

Clinical Trials and Efficacy

Litoxetine has undergone several clinical trials to evaluate its effectiveness in treating urinary incontinence. Notably:

- Phase II Studies : Two randomized, double-blind, placebo-controlled trials assessed this compound's safety and efficacy in patients with mixed urinary incontinence (MUI). In these studies, patients received varying doses of this compound (10 mg, 20 mg, 40 mg, or placebo) over 12 weeks. The results indicated that this compound significantly reduced the number of incontinence episodes compared to placebo .

- Efficacy Results : In one study involving 84 patients aged 18 to 70 years, those receiving 30 mg of this compound twice daily experienced a reduction of approximately 1.96 incontinence events per day compared to a reduction of 0.76 events per day in the placebo group (P = .017). Furthermore, nearly 22% of patients treated with this compound became continent after eight weeks .

- Patient-Reported Outcomes : The King's Health Questionnaire (KHQ) was utilized to measure quality of life improvements. Up to 71% of participants on the higher dose reported clinically significant improvements .

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| RCT1 | Women with MUI | 10 mg, 20 mg, 40 mg | 12 weeks | High placebo response; significant improvement at 40 mg |

| RCT2 | Mixed gender with UI | 30 mg | 8 weeks | Reduced episodes by ~1.96/day; ~22% became continent |

| Phase II | General population with UI | Various doses | Various durations | Safe and well-tolerated; clinically meaningful effects |

Potential Psychiatric Applications

While current research predominantly focuses on urinary incontinence, this compound's SSRI properties suggest potential applications in treating mood disorders such as depression and anxiety.

- Mechanism of Action : As an SSRI, this compound enhances serotonin levels in the brain, which may alleviate symptoms associated with depression and anxiety. Studies have shown that SSRIs can improve mood and cognitive function by modulating neurotransmitter activity .

- Animal Studies : Preclinical studies indicate that this compound exhibits antidepressant activity in animal models, suggesting further exploration into its efficacy for psychiatric conditions may be warranted .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

- Adverse Events : In clinical trials, the incidence of adverse events was comparable between this compound and placebo groups. Most side effects reported were mild to moderate and transient .

- Long-term Tolerance : Participants generally tolerated this compound well over extended periods, with few discontinuations due to side effects .

Wirkmechanismus

Litoxetine exerts its effects primarily by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. It also acts as a modest antagonist of the 5-HT3 receptor, which may contribute to its antiemetic properties . The molecular targets and pathways involved include the serotonin transporter and the 5-HT3 receptor .

Vergleich Mit ähnlichen Verbindungen

Litoxetin ist strukturell mit Indalpin und anderen Serotonin-Wiederaufnahmehemmern verwandt. Im Vergleich zu anderen Verbindungen verfügt es über eine einzigartige Kombination aus Serotonin-Wiederaufnahmehemmung und 5-HT3-Rezeptor-Antagonismus, die das Auftreten von Übelkeit und Erbrechen reduzieren kann . Zu ähnlichen Verbindungen gehören:

- Indalpin

- Fluoxetin

- Paroxetin

- Sertralin

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren spezifischen pharmakologischen Profilen und Nebenwirkungen .

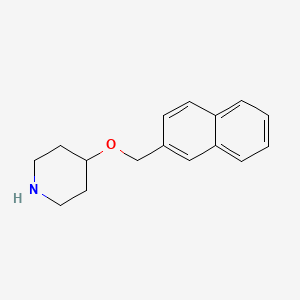

Vorbereitungsmethoden

Die Synthese von Litoxetin beinhaltet die Reaktion von 4-(Naphthalen-2-ylmethoxy)piperidin mit verschiedenen Reagenzien unter bestimmten Bedingungen. Die detaillierten Synthesewege und industriellen Produktionsverfahren sind in der öffentlichen Domäne nicht leicht verfügbar .

Chemische Reaktionsanalyse

Litoxetin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern und möglicherweise seine pharmakologischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen und seine Aktivität beeinflussen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Biologische Aktivität

Litoxetine, an investigational compound, primarily functions as a selective serotonin reuptake inhibitor (SSRI) and has shown promise in treating conditions like mixed urinary incontinence (MUI). This article explores its biological activity, focusing on clinical trials, efficacy, safety, and patient-reported outcomes.

Overview of this compound

This compound is designed to enhance serotonin levels in the brain by inhibiting its reuptake, which can influence mood and various physiological functions. Its unique profile allows it to act as both an agonist and antagonist at different serotonin receptors, potentially leading to a broad range of therapeutic effects.

Efficacy in Treating Urinary Incontinence

Several randomized controlled trials (RCTs) have evaluated the efficacy of this compound in patients with urinary incontinence:

- RCT1 : Involving 196 women aged 18-75 with MUI, participants were randomized to receive either 10 mg, 20 mg, or 40 mg of this compound or placebo for 12 weeks. Although this study faced a high placebo response rate and did not meet its primary efficacy endpoint, significant improvements were noted in patient-reported outcomes, particularly among those receiving the highest dose .

- RCT2 : This trial included 82 participants (men and women aged 18-70) with various types of urinary incontinence. Patients received 30 mg of this compound or placebo for 8 weeks. Results indicated that this compound significantly reduced the number of incontinence episodes compared to placebo. Specifically, the treatment led to a reduction of approximately 1.96 events per day versus a reduction of 0.76 events per day in the placebo group (P = .017) .

Patient-Reported Outcomes

The King's Health Questionnaire (KHQ) was utilized to assess quality of life improvements among participants:

| Dosage | % Improvement (≥10 units) | % Reporting Clinically Significant Improvement |

|---|---|---|

| 10 mg | 64% | 71% |

| 20 mg | 72% | 75% |

| 40 mg | 79% | 82% |

| Placebo | 54% | - |

These findings suggest that this compound not only reduces incontinence episodes but also enhances overall health perceptions related to urinary function .

Safety Profile

This compound's safety was assessed through adverse event reporting during clinical trials:

- Common treatment-emergent adverse events (TEAEs) included nausea (reported by up to 12% of subjects), headache, fatigue, and hypertension. Notably, one case of somnolence was classified as a serious adverse event .

- Importantly, no significant differences were observed in the frequency of adverse events between the this compound and placebo groups in RCT2, indicating a favorable safety profile for this compound compared to conventional treatments .

Mechanistic Insights

Research has indicated that SSRIs like this compound can influence neurotransmitter systems beyond serotonin. For instance:

- In preclinical studies, this compound demonstrated activity in behavioral tests such as the forced swim test (FST) and tail suspension test (TST), suggesting potential antidepressant effects alongside its primary action on serotonin reuptake inhibition .

- Autoradiographic studies have shown alterations in adrenergic receptor binding profiles following SSRI treatment, which may contribute to their therapeutic effects and side effect profiles .

Eigenschaften

IUPAC Name |

4-(naphthalen-2-ylmethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-2-4-15-11-13(5-6-14(15)3-1)12-18-16-7-9-17-10-8-16/h1-6,11,16-17H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJDYOLPMGIWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235828 | |

| Record name | Litoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86811-09-8 | |

| Record name | Litoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86811-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Litoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Litoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9980ST005G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.